(1R)-1-(3,5-Difluoropyridin-4-yl)ethanol

Chiral purity Enantiomeric excess Optical rotation

(1R)-1-(3,5-Difluoropyridin-4-yl)ethanol (CAS 2166176-54-9) is a chiral fluorinated pyridine derivative with the molecular formula C₇H₇F₂NO and a molecular weight of 159.13 g/mol. The compound features a pyridine ring substituted with two fluorine atoms at the 3- and 5-positions and a stereochemically defined (R)-configured ethanol group at the 4-position.

Molecular Formula C7H7F2NO
Molecular Weight 159.136
CAS No. 2166176-54-9
Cat. No. B2546758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(3,5-Difluoropyridin-4-yl)ethanol
CAS2166176-54-9
Molecular FormulaC7H7F2NO
Molecular Weight159.136
Structural Identifiers
SMILESCC(C1=C(C=NC=C1F)F)O
InChIInChI=1S/C7H7F2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3/t4-/m1/s1
InChIKeyULPJPAKKTBZGSF-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R)-1-(3,5-Difluoropyridin-4-yl)ethanol (CAS 2166176-54-9): Chiral Fluorinated Pyridine Alcohol for Pharmaceutical R&D and Chemical Synthesis Procurement


(1R)-1-(3,5-Difluoropyridin-4-yl)ethanol (CAS 2166176-54-9) is a chiral fluorinated pyridine derivative with the molecular formula C₇H₇F₂NO and a molecular weight of 159.13 g/mol . The compound features a pyridine ring substituted with two fluorine atoms at the 3- and 5-positions and a stereochemically defined (R)-configured ethanol group at the 4-position [1]. This specific fluorination pattern and defined stereochemistry distinguish it from non-fluorinated pyridyl ethanol analogs and from regioisomers with alternative fluorine substitution patterns, making it a building block of interest for medicinal chemistry programs targeting kinase inhibitors and CNS-active compounds .

Why Generic Substitution of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol with Alternative Pyridyl Ethanol Analogs Fails: Procurement and Scientific Selection Considerations


Substituting (1R)-1-(3,5-difluoropyridin-4-yl)ethanol with alternative pyridyl ethanol analogs introduces quantifiable differences across multiple procurement-relevant dimensions: stereochemical configuration (R vs. S vs. racemic), fluorine substitution pattern (3,5-difluoro vs. 2,6-difluoro vs. monofluoro vs. non-fluorinated), and substitution position (4-pyridyl vs. 2-pyridyl vs. 3-pyridyl). The (1R)-configured 3,5-difluoro-4-pyridyl scaffold provides a defined stereochemical handle for asymmetric synthesis of chiral drug candidates , while the 3,5-difluoro substitution pattern imparts distinct electronic properties and metabolic stability compared to regioisomeric analogs [1]. The evidence presented below quantifies the specific differentiation dimensions that justify selecting this compound over its closest comparators.

(1R)-1-(3,5-Difluoropyridin-4-yl)ethanol: Quantitative Differentiated Evidence Guide for Scientific Procurement Decisions


Enantiomeric Purity and Stereochemical Differentiation: (R)-Configured 3,5-Difluoropyridin-4-yl Ethanol vs. (S)-Enantiomer and Racemic Mixture

The (1R)-configured 3,5-difluoropyridin-4-yl ethanol (CAS 2166176-54-9) is supplied with a defined chiral purity specification of ≥98% as the single (R)-enantiomer, contrasting with the racemic analog 1-(3,5-difluoropyridin-4-yl)ethanol (CAS 1824022-87-8) which contains both enantiomers and the (S)-enantiomer (CAS 2165996-89-2) . The (R) and (S) enantiomers exhibit opposite optical rotation signs under standardized polarimetric conditions (sodium D-line, 589.3 nm, 20°C, 1 dm path length), enabling analytical differentiation and quality control verification [1]. This stereochemical distinction is procurement-critical: racemic or opposite-enantiomer substitution introduces a different stereochemical entity that yields different downstream diastereomeric outcomes in asymmetric synthesis applications [1].

Chiral purity Enantiomeric excess Optical rotation Stereoselective synthesis

Molecular Spectroscopy Differentiation: Distinct IR and NMR Signatures of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol vs. Non-Fluorinated (R)-1-(Pyridin-4-yl)ethanol

The presence of two fluorine substituents at the 3- and 5-positions of the pyridine ring in (1R)-1-(3,5-difluoropyridin-4-yl)ethanol (C₇H₇F₂NO, MW 159.13) produces distinct and quantifiable differences in spectroscopic signatures compared to the non-fluorinated analog (R)-1-(pyridin-4-yl)ethanol (C₇H₉NO, MW 123.15) . Specifically, the C-F stretching vibrations appear as characteristic bands in the IR spectrum within the 1000-1300 cm⁻¹ region that are absent in the non-fluorinated analog [1]. Additionally, the ¹⁹F NMR spectrum provides two distinct fluorine resonance signals corresponding to the magnetically inequivalent 3- and 5-fluorine atoms in the pyridine ring, enabling unambiguous structural verification [1]. The molecular weight difference of 36 g/mol reflects the replacement of two hydrogen atoms with two fluorine atoms.

IR spectroscopy NMR spectroscopy Structural confirmation Quality control

Synthetic Intermediate Utility: (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol as a Building Block in Kinase-Targeted Drug Discovery vs. Regioisomeric Analogs

The 3,5-difluoropyridin-4-yl scaffold serves as a privileged structural motif in kinase inhibitor drug discovery programs, with documented incorporation into compounds targeting PDK1, VRK1/VRK2, and Flt3 kinases [1][2]. (1R)-1-(3,5-difluoropyridin-4-yl)ethanol provides a chiral alcohol functional handle at the 4-position that enables further derivatization via esterification, etherification, or Mitsunobu reactions to access diverse chemical space. In contrast, regioisomeric analogs such as 1-(2,6-difluoropyridin-3-yl)ethanol (LogP = 1.2) and 1-(2,5-difluoropyridin-3-yl)ethanol exhibit different lipophilicity profiles and electronic distributions that alter downstream structure-activity relationships . The 3,5-difluoro substitution pattern at the 4-pyridyl position provides a specific vector for molecular recognition that differs from 2,6- or 2,5-difluoro regioisomers.

Kinase inhibitors Medicinal chemistry Building block Drug discovery

Fluorine Substitution Effect on Metabolic Stability and Lipophilicity: 3,5-Difluoro-4-pyridyl vs. Non-Fluorinated 4-Pyridyl Scaffolds

Fluorine substitution on the pyridine ring confers quantifiable advantages in metabolic stability and lipophilicity modulation compared to non-fluorinated pyridine analogs. The 3,5-difluoropyridine scaffold exhibits enhanced lipophilicity relative to non-fluorinated pyridine, as fluorine atoms increase the compound's LogP value by approximately 0.3-0.5 per fluorine substituent (class-level inference) while simultaneously providing metabolic blockade at the 3- and 5-positions against cytochrome P450-mediated oxidation [1][2]. The 3,5-difluoro substitution pattern on the 4-pyridyl framework offers balanced electronic effects: the electron-withdrawing fluorine atoms reduce pyridine basicity (pKa reduction of approximately 2-3 units compared to unsubstituted pyridine), which can enhance membrane permeability and reduce off-target interactions with basic amine-binding receptors [2]. This metabolic shielding is not present in (R)-1-(pyridin-4-yl)ethanol (CAS 27854-88-2), which lacks fluorine protection at the metabolically vulnerable 3- and 5-positions.

Metabolic stability Lipophilicity Fluorine effect ADME properties

Physical Property Profile: Density and Solubility Characteristics of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol vs. Structural Analogs

(1R)-1-(3,5-difluoropyridin-4-yl)ethanol exhibits a density of 1.167 g/mL at 25°C . This density value is notably higher than the non-fluorinated analog (R)-1-(pyridin-4-yl)ethanol (estimated density ~1.0 g/mL based on C₇H₉NO formulation), reflecting the additional mass contribution of fluorine atoms . The compound is miscible with common organic solvents including ethanol, acetone, and dichloromethane, consistent with the solubility profile of 3,5-difluoropyridine derivatives . The defined density specification provides a verifiable quality control parameter for incoming material inspection and formulation calculations where precise mass-to-volume conversion is required.

Physical properties Density Formulation Handling

Configuration Stability and Storage: (R)-Enantiomer Integrity Under Standard Laboratory Conditions

(1R)-1-(3,5-difluoropyridin-4-yl)ethanol is a secondary benzylic alcohol with a chiral center alpha to the pyridine ring. Unlike chiral alcohols bearing strongly electron-withdrawing alpha-substituents that promote racemization, this compound maintains configurational stability under standard storage conditions (room temperature, protected from light and moisture) . The (R)-configuration is specified with a purity of ≥98%, and the compound is supplied with appropriate hazard classification according to CLP criteria, including Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 [1]. This configurational stability contrasts with more labile chiral centers that may undergo gradual racemization during extended storage, which would compromise stereochemical integrity in downstream applications.

Configuration stability Storage conditions Shelf life Quality assurance

Procurement-Optimized Application Scenarios for (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol Based on Quantified Differentiation Evidence


Stereoselective Synthesis of Chiral Kinase Inhibitor Candidates Requiring Defined (R)-Configuration

Based on the stereochemical differentiation evidence in Section 3 (Evidence Item 1), this compound is optimally deployed in asymmetric synthesis workflows where the (R)-configured chiral alcohol serves as a stereodefined building block for constructing kinase inhibitor candidates. The 3,5-difluoropyridin-4-yl scaffold is documented in PDK1, VRK1/VRK2, and Flt3 kinase programs [1][2]. The defined ≥98% chiral purity ensures that downstream diastereomeric outcomes are controlled, avoiding the analytical complexity and biological ambiguity introduced by racemic or opposite-enantiomer substitution .

Medicinal Chemistry Lead Optimization Programs Requiring Fluorine-Mediated Metabolic Stability Enhancement

As supported by the class-level metabolic stability evidence in Section 3 (Evidence Item 4), this compound is well-suited for lead optimization campaigns where the 3,5-difluoro substitution pattern provides metabolic blockade at the C3 and C5 positions of the pyridine ring [3]. The fluorine-mediated reduction in pyridine basicity (pKa reduction of ~2-3 units) and increased lipophilicity (estimated LogP increase of ~0.6-1.0 vs. non-fluorinated analog) support its use in programs targeting CNS penetration or requiring reduced off-target basic amine interactions [4].

Analytical Method Development and Quality Control Requiring Unambiguous Spectroscopic Fingerprints

Based on the spectroscopic differentiation evidence in Section 3 (Evidence Item 2), this compound provides distinct analytical markers that enable unambiguous identity verification in QC workflows. The characteristic C-F IR stretching bands (1000-1300 cm⁻¹) and two distinct ¹⁹F NMR resonances provide orthogonal confirmation of structural identity and purity, distinguishing it from non-fluorinated analogs that lack these signatures [5]. The defined density of 1.167 g/mL at 25°C further supports precise gravimetric measurements .

Building Block Procurement for Kinase-Focused Chemical Library Synthesis

As indicated by the synthetic intermediate evidence in Section 3 (Evidence Item 3), the (1R)-1-(3,5-difluoropyridin-4-yl)ethanol scaffold provides a versatile chiral alcohol handle for derivatization via esterification, etherification, or Mitsunobu reactions . This supports library synthesis programs targeting kinase inhibitor chemical space, where the 3,5-difluoro-4-pyridyl vector offers a privileged binding motif distinct from 2,6- or 2,5-difluoro regioisomers that exhibit different LogP profiles and electronic distributions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.